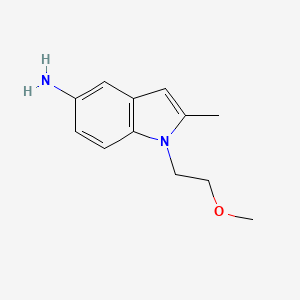

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine, also known as MEMI, is an indole amine derivative that has become increasingly popular in recent years due to its potential as a synthetic intermediate and its wide range of applications in scientific research.

Scientific Research Applications

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has a wide range of applications in scientific research, including as a synthetic intermediate, as a reagent for the synthesis of other compounds, and as a tool to study the structure and function of various biological systems. 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine can also be used to study the effects of indole-based compounds on the nervous system, as well as to study the effects of chemical modifications on the activity of proteins and enzymes.

Mechanism of Action

Target of Action

The compound 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine, also known as 1-(2-Methoxyethyl)-2-methyl-1H-indol-5-amine, is an antisense oligonucleotide. Antisense oligonucleotides are designed to bind to specific mRNA sequences, thereby inhibiting gene expression . The primary targets of this compound are the mRNA sequences of the Intercellular Adhesion Molecule 1 (ICAM-1) and Foxo1 . ICAM-1 plays a crucial role in the immune response and inflammation, while Foxo1 is involved in insulin signaling and gluconeogenesis .

Mode of Action

The compound interacts with its targets by Watson-Crick base pairing, leading to the formation of a DNA-RNA hybrid . This interaction inhibits the translation of the target mRNA into protein . For instance, when the compound targets the 5’ cap region of the ICAM-1 mRNA, it interferes with the formation of the 80S translation initiation complex, thereby inhibiting protein expression .

Biochemical Pathways

The action of the compound affects several biochemical pathways. In the case of ICAM-1, the compound’s action can lead to a decrease in inflammation and immune response . When the compound targets Foxo1, it can lead to a decrease in gluconeogenesis, thereby affecting glucose metabolism .

Pharmacokinetics

The compound exhibits favorable pharmacokinetics. It is resistant to nuclease metabolism in both plasma and tissue, ensuring its stability in the body . The plasma clearance of the compound is dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours .

Result of Action

The result of the compound’s action at the molecular level is the inhibition of protein expression of the target genes . At the cellular level, this can lead to changes in cellular functions. For instance, inhibition of ICAM-1 can lead to a decrease in inflammation and immune response , while inhibition of Foxo1 can lead to improved insulin sensitivity and glucose metabolism .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of endonucleases and exonucleases, which can degrade the compound . The compound’s efficacy can also be influenced by factors such as the concentration of the target mRNA in the cell and the presence of other molecules that can interfere with the compound’s binding to its target .

Advantages and Limitations for Lab Experiments

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to synthesize. In addition, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine is highly soluble in aqueous solutions, making it ideal for use in a variety of experimental conditions. On the other hand, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has some limitations for use in laboratory experiments. It is not suitable for use in long-term experiments, as it is rapidly degraded in the presence of light and oxygen. In addition, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine is not suitable for use in experiments involving animals or humans, as it has not been thoroughly tested for safety or efficacy.

Future Directions

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has a wide range of potential applications in scientific research, and there are many future directions that could be explored. For example, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine could be used to study the effects of indole-based compounds on the nervous system, as well as to study the effects of chemical modifications on the activity of proteins and enzymes. In addition, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine could be used to develop new therapeutic agents for the treatment of various neurological disorders, such as depression and anxiety. Finally, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine could be used to develop new diagnostic tools for the detection of various diseases and conditions.

Synthesis Methods

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine can be synthesized through a variety of methods, including the reductive alkylation of indole with ethylene glycol, the acid-catalyzed reaction of 1-methoxy-2-methylindole with ethylene glycol, and the reaction of 1-methoxy-2-methylindole with ethylene glycol in the presence of a base catalyst. The most commonly used method for the synthesis of 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine is the reductive alkylation of indole with ethylene glycol, as it is the most efficient and cost-effective method.

properties

IUPAC Name |

1-(2-methoxyethyl)-2-methylindol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9-7-10-8-11(13)3-4-12(10)14(9)5-6-15-2/h3-4,7-8H,5-6,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWGQKZCVBUDKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1CCOC)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)

![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)